2-nitro-2'-methoxy-1,1'-biphenyl

説明

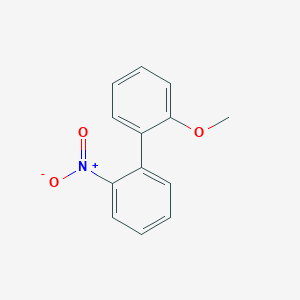

1,1’-Biphenyl, 2-methoxy-2’-nitro- is an organic compound with the molecular formula C13H11NO3 It is a derivative of biphenyl, where one of the phenyl rings is substituted with a methoxy group (-OCH3) and a nitro group (-NO2) at the 2’ position

準備方法

The synthesis of 1,1’-Biphenyl, 2-methoxy-2’-nitro- typically involves multi-step organic reactions. One common method includes the nitration of 2-methoxybiphenyl. The reaction conditions often involve the use of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as catalysts. The reaction is carried out under controlled temperatures to ensure the selective nitration at the 2’ position.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

化学反応の分析

1,1’-Biphenyl, 2-methoxy-2’-nitro- undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Oxidation: The methoxy group can be oxidized to a carboxylic acid (-COOH) using strong oxidizing agents like potassium permanganate (KMnO4).

Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under specific conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.

科学的研究の応用

Chemical Synthesis

Intermediate in Organic Synthesis

2-Nitro-2'-methoxy-1,1'-biphenyl serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it an essential building block in organic chemistry. The presence of both nitro and methoxy groups enhances its reactivity, facilitating electrophilic and nucleophilic substitution reactions.

Mechanism of Action

The nitro group acts as an electron-withdrawing substituent, which can influence the compound's reactivity in chemical reactions. This property is particularly useful in designing new synthetic methodologies where understanding reaction mechanisms is critical.

Biological Applications

Enzyme Interaction Studies

Research indicates that this compound can be utilized to study enzyme interactions and metabolic pathways. The compound's nitro group may undergo bioreduction to form reactive intermediates that interact with cellular components, providing insights into biological processes involving nitro and methoxy functionalities.

Pharmaceutical Research

Ongoing studies are investigating the potential of this compound as a pharmaceutical intermediate. Its bioactivity is being explored for therapeutic applications, particularly in drug development targeting diseases like tuberculosis. Analogous compounds have shown promise in overcoming multidrug resistance in Mycobacterium tuberculosis, suggesting a potential pathway for developing new treatments .

Industrial Applications

Dyes and Pigments Production

The compound is utilized in the production of dyes and pigments due to its stable aromatic structure. Its unique chemical properties allow it to be incorporated into various formulations for colorants used in textiles and plastics.

Liquid Crystals and OLEDs

In the electronics industry, this compound has applications in the development of liquid crystals and organic light-emitting diodes (OLEDs). The compound's structural features contribute to its performance in these advanced materials, making it valuable for optoelectronic applications.

Case Study 1: Synthesis of Tuberculosis Drug Analogues

A study highlighted the synthesis of biphenyl analogues related to the tuberculosis drug PA-824. These analogues were developed using this compound as a starting material. The research demonstrated the compound's ability to enhance potency against both replicating and non-replicating strains of Mycobacterium tuberculosis .

Case Study 2: Mechanistic Investigations

Another investigation focused on the mechanistic pathways involving this compound in enzyme catalysis. The findings revealed that the compound interacts with specific enzymes through hydrogen bonding and π–π stacking interactions, influencing their activity and stability .

Data Summary

| Application Area | Description | Key Findings |

|---|---|---|

| Chemical Synthesis | Intermediate for complex organic molecules | Facilitates electrophilic/nucleophilic substitutions |

| Biological Studies | Enzyme interaction studies | Reactive intermediates formed via bioreduction |

| Pharmaceutical Research | Potential drug intermediate | Promising against drug-resistant tuberculosis |

| Industrial Use | Dyes and pigments production | Stable aromatic structure suitable for colorants |

| Electronics | Liquid crystals & OLEDs | Valuable for optoelectronic applications |

作用機序

The mechanism by which 1,1’-Biphenyl, 2-methoxy-2’-nitro- exerts its effects depends on the specific application. In chemical reactions, the nitro group acts as an electron-withdrawing group, influencing the reactivity of the aromatic ring. This can affect the compound’s behavior in electrophilic and nucleophilic substitution reactions.

In biological systems, the compound may interact with enzymes and proteins, affecting their function. The methoxy and nitro groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity.

類似化合物との比較

1,1’-Biphenyl, 2-methoxy-2’-nitro- can be compared with other biphenyl derivatives such as:

2-Methoxybiphenyl: Lacks the nitro group, making it less reactive in certain chemical reactions.

2-Nitrobiphenyl: Lacks the methoxy group, affecting its solubility and reactivity.

2-Hydroxybiphenyl: Contains a hydroxyl group (-OH) instead of a methoxy group, influencing its acidity and reactivity.

The presence of both methoxy and nitro groups in 1,1’-Biphenyl, 2-methoxy-2’-nitro- makes it unique, providing a balance of electron-donating and electron-withdrawing effects that can be exploited in various chemical and biological applications.

生物活性

2-Nitro-2'-methoxy-1,1'-biphenyl (CAS No. 100-30-5) is a biphenyl derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a nitro group and a methoxy substituent, which influence its chemical reactivity and biological interactions. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular structure of this compound is represented as follows:

This compound features:

- A nitro group (-NO₂) which can participate in redox reactions.

- A methoxy group (-OCH₃) that can enhance lipophilicity and influence the compound's interaction with biological membranes.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Key mechanisms include:

1. Antioxidant Activity:

Studies suggest that compounds with nitro and methoxy groups can exhibit antioxidant properties by scavenging free radicals. This action helps mitigate oxidative stress, which is implicated in various diseases such as cancer and neurodegenerative disorders .

2. Antimicrobial Properties:

Research indicates that biphenyl derivatives can possess antimicrobial effects against a range of pathogens. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

3. Anticancer Activity:

Preliminary studies have shown that this compound may induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation.

Biological Activity Data

Case Study 1: Antioxidant Potential

A theoretical study investigated the antioxidant mechanisms of various biphenyl derivatives, including this compound. The study utilized computational methods to analyze the electron-donating capabilities of the compound, revealing significant potential for neutralizing reactive oxygen species (ROS) through hydrogen atom transfer mechanisms .

Case Study 2: Antimicrobial Efficacy

In vitro assays demonstrated that this compound exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's mode of action was linked to its ability to disrupt bacterial cell membranes, leading to cell lysis and death.

Case Study 3: Anticancer Activity

A study focused on the anticancer effects of biphenyl derivatives highlighted that this compound could inhibit the proliferation of certain cancer cell lines. Mechanistic investigations revealed that the compound induced apoptosis via activation of caspase pathways and modulation of Bcl-2 family proteins.

特性

IUPAC Name |

1-(2-methoxyphenyl)-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-13-9-5-3-7-11(13)10-6-2-4-8-12(10)14(15)16/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUAAEXWZEIXKHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355972 | |

| Record name | 1,1'-Biphenyl, 2-methoxy-2'-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6460-92-0 | |

| Record name | 1,1'-Biphenyl, 2-methoxy-2'-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。